Ethyl 5-chloro-2-nitrobenzoate
Overview
Description
Ethyl 5-chloro-2-nitrobenzoate is an organic compound with the molecular formula C9H8ClNO4. It is a derivative of benzoic acid, where the hydrogen atom at the 5-position is replaced by a chlorine atom, and the hydrogen atom at the 2-position is replaced by a nitro group. This compound is often used in organic synthesis and various chemical research applications due to its unique chemical properties .
Mechanism of Action
Mode of Action
It’s known that nitrobenzoates can participate in various chemical reactions, including nucleophilic substitution and oxidation . These reactions can lead to changes in the compound and its targets.
Biochemical Pathways
Aromatic compounds like nitrobenzoates can be involved in various biochemical processes, including bacterial chemotaxis . This process increases the bioavailability of these compounds to microorganisms, potentially affecting various biochemical pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 5-chloro-2-nitrobenzoate . For instance, factors like temperature, pH, and nutrient availability can affect the compound’s stability and its interactions with targets. Moreover, environmental pollutants like polycyclic aromatic compounds can influence the compound’s action through processes like bacterial chemotaxis .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a molecular weight of 229.62 . The compound is typically stored at room temperature and has a purity of 95% .
Molecular Mechanism
It is known that benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Metabolic Pathways
It is known that nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-chloro-2-nitrobenzoate typically involves the nitration of ethyl 5-chlorobenzoate. The process includes the following steps:
Nitration: Ethyl 5-chlorobenzoate is treated with a nitrating mixture (usually a combination of concentrated sulfuric acid and nitric acid) to introduce the nitro group at the 2-position.
Reaction Conditions: The reaction is carried out under controlled temperature conditions to avoid over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-chloro-2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base to facilitate the reaction.
Major Products Formed:
Reduction: Ethyl 5-amino-2-nitrobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-chloro-2-nitrobenzoate is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and as a precursor for the synthesis of biologically active molecules.
Medicine: Research into its derivatives has shown potential in developing new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Ethyl 5-chloro-2-nitrobenzoate can be compared with other similar compounds such as:
Ethyl 5-bromo-2-nitrobenzoate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 5-chloro-2-aminobenzoate: Similar structure but with an amino group instead of a nitro group.
Uniqueness: The presence of both the chlorine and nitro groups in this compound makes it unique in terms of its reactivity and the types of reactions it can undergo. This dual functionality allows for a wide range of chemical transformations and applications .
Properties
IUPAC Name |
ethyl 5-chloro-2-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-2-15-9(12)7-5-6(10)3-4-8(7)11(13)14/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RICLVXMCOVKPRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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